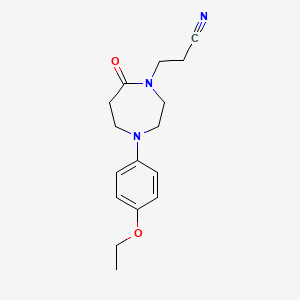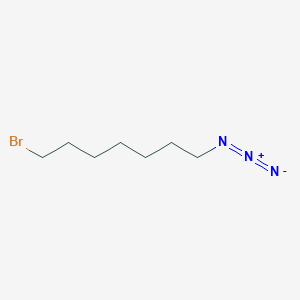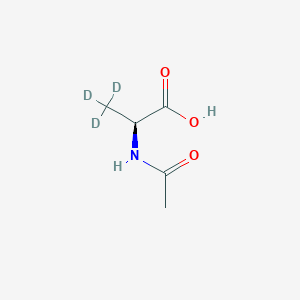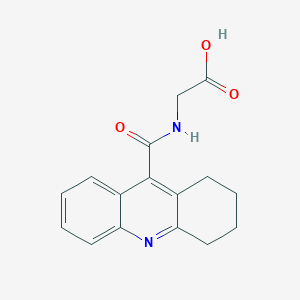
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine is a compound that belongs to the class of acridine derivatives. Acridines are known for their π-conjugated planar structures, which make them significant in various fields such as medicinal chemistry, dye industry, and organic electronics
Métodos De Preparación
The synthesis of (1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine typically involves the reaction of 1,2,3,4-tetrahydroacridine with glycine under specific conditions. The reaction conditions often include the use of organic solvents such as acetonitrile or dimethylformamide, and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Análisis De Reacciones Químicas
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction could produce tetrahydroacridine derivatives .
Aplicaciones Científicas De Investigación
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine has several scientific research applications:
Chemistry: It is used in the study of π-conjugated systems and their electrochemical properties.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of (1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease . The compound may also interact with DNA through intercalation, affecting various biological processes .
Comparación Con Compuestos Similares
(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine can be compared with other acridine derivatives such as:
Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Known for its use in Alzheimer’s treatment as an acetylcholinesterase inhibitor.
Acriflavine: Used as an antibacterial agent and disinfectant.
Proflavine: Another antibacterial agent with similar structural features.
The uniqueness of this compound lies in its specific functional groups and their effects on its chemical and biological properties.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetic acid |
InChI |
InChI=1S/C16H16N2O3/c19-14(20)9-17-16(21)15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1,3,5,7H,2,4,6,8-9H2,(H,17,21)(H,19,20) |
Clave InChI |
ZANQPVDBIMOPOF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B12300192.png)

![8-(2-Hydroxy-2-methylcyclopentyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B12300201.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12300208.png)
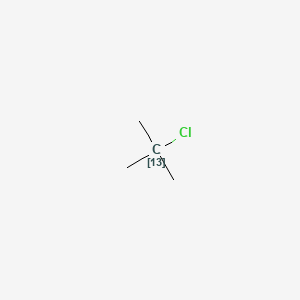
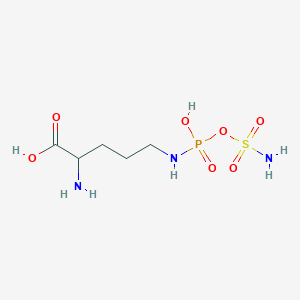
![[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate](/img/structure/B12300228.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
![15-Oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol](/img/structure/B12300247.png)
![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)
